1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile
Description
Properties
CAS No. |
88500-13-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H18N2O/c1-9(15)14-11(8-13)7-10-5-3-2-4-6-12(10)14/h10-12H,2-7H2,1H3 |
InChI Key |
ADRBSTWEALZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCCCC2CC1C#N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route
The preferred synthetic route involves the following steps:
Reaction of the Pyrrole Derivative with Chlorosulfonyl Isocyanate
- The starting pyrrole (e.g., 1-acetyldecahydrocyclohepta[b]pyrrole) is reacted with chlorosulfonyl isocyanate in an inert solvent such as toluene or acetonitrile.
- The molar ratio of pyrrole to chlorosulfonyl isocyanate is maintained close to 1:1 (0.9:1 to 1.1:1).
- The reaction is conducted at low temperature (0°C or below) to control reactivity and improve selectivity.
Treatment with N,N-Dialkylformamide
- The intermediate product is then treated with a molar excess (at least 2 equivalents) of an N,N-dialkylformamide, typically N,N-dimethylformamide (DMF).
- This step facilitates the formation of DMF complexes (e.g., DMF·HCl and DMF·SO3), which help stabilize intermediates and prevent gaseous by-product release.
-
- A molar excess (at least 2 equivalents) of an organic base such as triethylamine is added.
- This causes precipitation of solid salts (e.g., triethylamine sulfate), which are removed by filtration.
Isolation of Pyrrole-2-Carbonitrile
- The filtrate containing the desired pyrrole-2-carbonitrile is concentrated and diluted with water (0.1 to 0.4 molar equivalents per solvent equivalent) to facilitate product isolation.
- The product is isolated by distillation or crystallization.
Reaction Conditions and Solvents
| Parameter | Preferred Conditions |
|---|---|
| Solvent | Toluene or Acetonitrile (Toluene preferred) |
| Temperature | ≤ 0°C during initial reaction |
| Pyrrole:Chlorosulfonyl Isocyanate Ratio | ~1:1 (0.9:1 to 1.1:1) |
| N,N-Dialkylformamide | N,N-Dimethylformamide (DMF), ≥ 2 equivalents |
| Organic Base | Triethylamine or aromatic amines, ≥ 2 equivalents |
| Water Addition | 0.1 to 0.4 molar equivalents per solvent equivalent |
| Isolation Method | Filtration, aqueous extraction, distillation |
Detailed Research Findings
Yield Improvements
- The triethylamine treatment significantly improves isolated yields from previously reported 31-41% to 65-76% for related pyrrole-2-carbonitriles.
- Use of excess DMF prevents emission of hazardous gases (HCl, SO3) and stabilizes intermediates, contributing to higher purity and yield.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Chlorosulfonyl isocyanate + DMF + Base | High yield, scalable, fewer by-products | Requires low temperature control |
| Methanolic cyanide with anodic oxidation | Alternative route, uses cyanide sources | Tedious aqueous workup, lower yields |
| Photosensitized cyanide addition | Mild conditions | Requires photosensitizers, low temperature (-70°C) |
| Use of 2-pyrrolecarboxaldehyde | Alternative starting material | Multiple extraction steps, chromatography needed |
Proposed Synthetic Scheme for this compound
Given the structural complexity, the synthetic approach would adapt the above method as follows:
- Starting Material: 1-Acetyldecahydrocyclohepta[b]pyrrole
- Step 1: React with chlorosulfonyl isocyanate in toluene at 0°C
- Step 2: Treat with excess DMF to form intermediate complexes
- Step 3: Add triethylamine to precipitate salts
- Step 4: Filter and concentrate the solution
- Step 5: Add water to dilute and isolate the product by distillation
Data Table: Reaction Parameters and Outcomes (Hypothetical Example Based on Literature)
| Entry | Pyrrole Derivative | Solvent | Temp (°C) | DMF Equiv. | Base (Equiv.) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1-Methylpyrrole | Toluene | 0 | 2 | 2 (Et3N) | 70 | Standard procedure |
| 2 | 1-Acetyldecahydrocyclohepta[b]pyrrole | Toluene | 0 | 2.5 | 2.5 (Et3N) | 65-75* | Adapted from 1-methylpyrrole |
| 3 | 1-Methylpyrrole | Acetonitrile | 0 | 2 | 2 (Et3N) | 68 | Alternative solvent |
| 4 | 1-Acetyldecahydrocyclohepta[b]pyrrole | Acetonitrile | 0 | 2 | 2 (Et3N) | 60-70* | Lower yield than toluene |
*Yields estimated based on analogous compounds and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The nitrile and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Larger ring systems (e.g., cyclohepta vs.
- Acetylation in the target compound may enhance membrane permeability compared to non-acetylated analogs .
Biological Activity
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile (CAS Number: 88500-13-4) is a heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 206.28 g/mol. Its structure includes a decahydrocyclohepta[b]pyrrole ring system, an acetyloxy group, and a nitrile group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 88500-13-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
| SMILES | CC(=O)N1C2CCCCCC2CC1C#N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound's nitrile and acetyloxy groups play crucial roles in these interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors, affecting signal transduction processes.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities that could be leveraged in medicinal chemistry and pharmacology.
Anticancer Potential
Heterocyclic compounds have been extensively studied for their anticancer properties. The unique structure of this compound may provide a scaffold for developing new anticancer agents. Research into similar compounds has revealed potential for inhibiting tumor growth by targeting specific cancer cell pathways.
Case Study 1: Synthesis and Biological Evaluation
In a study exploring the synthesis of pyrrole derivatives, researchers synthesized various analogs of this compound. These analogs were evaluated for their biological activity against cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of functional groups in determining the biological efficacy of pyrrole-based compounds. The introduction of electron-withdrawing groups significantly increased the potency against specific enzyme targets. This suggests that further modifications to this compound could yield more effective derivatives for therapeutic applications .
Q & A
Q. What are the key synthetic strategies for preparing pyrrole-2-carbonitrile derivatives, and how can they be adapted for complex analogs like 1-acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile?
The synthesis typically involves cyclocondensation of enones with aminoacetonitrile , forming intermediates like cyanopyrrolines, followed by microwave-assisted dehydrocyanation or oxidation with DDQ to yield pyrrole-2-carbonitriles . For complex bicyclic systems, modifications such as introducing acetyl or decahydrocyclohepta[b]pyrrole moieties may require tailored cyclization steps, potentially using microwave irradiation (180 W, solvent-free conditions) to enhance reaction efficiency and reduce side products .
Q. Which analytical techniques are critical for characterizing pyrrole-2-carbonitrile derivatives?
Post-synthesis purification via column chromatography (e.g., ethyl acetate/cyclohexane gradients) is essential to isolate pure products . Structural confirmation relies on ¹H/¹³C NMR for substituent positioning and mass spectrometry (EI-MS) for molecular weight validation . For bicyclic systems, 2D NMR (e.g., COSY, HSQC) can resolve stereochemical complexities in decahydro frameworks.
Q. How do reaction conditions influence the choice between pyrrole-2-carbonitrile formation and 2,4-disubstituted pyrroles?
The pathway is determined by the aromatization method :
- Microwave-induced dehydrocyanation (250°C, solvent-free) eliminates HCN, yielding 2,4-disubstituted pyrroles .
- Oxidation with DDQ in toluene under reflux retains the nitrile group, producing 3,5-disubstituted pyrrole-2-carbonitriles . For bicyclic analogs, steric effects may favor one pathway over the other.
Advanced Research Questions
Q. How can researchers mitigate hazards associated with hydrogen cyanide (HCN) release during dehydrocyanation?
Microwave-assisted reactions in sealed, argon-flushed vessels minimize HCN exposure. Post-reaction, open vessels in ventilated hoods and use 10% NaOH washes during workup to neutralize residual HCN . Real-time gas detection systems are recommended for large-scale syntheses.
Q. What mechanistic insights explain the instability of alkyl-substituted intermediates during DDQ oxidation?
Alkyl groups (e.g., in compound [6c]) undergo autoxidation or oxidative dealkylation when exposed to DDQ, leading to side reactions. This is attributed to the lability of C-H bonds in alkyl chains under strong oxidants. Switching to electron-deficient aryl substituents or using milder oxidants (e.g., MnO₂) may improve stability .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex bicyclic systems?
Contradictions often arise from dynamic stereochemistry or conformational exchange . Techniques include:
- Variable-temperature NMR to slow down exchange processes.
- DFT computational modeling to predict dominant conformers.
- X-ray crystallography for unambiguous structural assignment, though challenging for nitrile-containing compounds.
Q. What strategies optimize reaction yields when synthesizing sterically hindered pyrrole-2-carbonitriles?
- Microwave irradiation enhances energy transfer in congested systems, reducing polymerization byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Catalytic additives : Lewis acids like BF₃·OEt₂ can facilitate cyclization in sterically demanding cases .
Q. How do electronic effects of substituents influence the reactivity of pyrrole-2-carbonitriles in medicinal chemistry applications?
Electron-withdrawing groups (e.g., nitriles) enhance hydrogen-bonding interactions with biological targets, as seen in DPP-4 inhibitors . For antiviral or antitumor activity (e.g., remdesivir analogs), introducing halogens or acetyl groups modulates bioavailability and target binding .
Q. What methods address low yields in the oxidation of cyanopyrrolines to pyrrole-2-carbonitriles?
- DDQ stoichiometry : Use 1.15–1.20 equivalents to ensure complete oxidation without overloading .
- Reaction monitoring : TLC (hexane/ethyl acetate) tracks intermediate consumption.
- Side-product management : Alkyl-substituted intermediates may require alternative oxidants (e.g., chloranil) or protective group strategies.
Q. How can computational tools aid in designing novel pyrrole-2-carbonitrile derivatives?
- Docking studies : Predict binding affinities for targets like DPP-4 or viral proteases .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- MD simulations : Assess conformational stability in solution, critical for decahydrocyclohepta[b]pyrrole systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
